3-Allylphenyl formate
Description
3-Allylphenyl formate is an ester derivative of formic acid, characterized by an allyl group (-CH₂CH₂CH₂) attached to a phenyl ring at the 3-position, with the formate ester functional group (-OCHO) at the same position. Formate esters, in general, are synthesized via acid-catalyzed esterification between formic acid and alcohols or phenols . Such esters are often used as intermediates in organic synthesis, solvents, or flavoring agents due to their volatility and reactivity .
The molecular formula of 3-Allylphenyl formate is presumed to be C₁₀H₁₀O₂ (molecular weight: 162.19 g/mol), based on structural similarities to phenyl formate (C₇H₆O₂) and allyl-containing esters like Allyl 3-phenylpropionate (C₁₂H₁₄O₂) .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3-prop-2-enylphenyl) formate |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-5-3-6-10(7-9)12-8-11/h2-3,5-8H,1,4H2 |
InChI Key |
DKAPEFXAUZYGJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=CC=C1)OC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Allylphenyl formate can be synthesized through the reaction of allyl alcohol with phenol in the presence of a catalyst. One common method involves the use of zeolites and hydroquinone as catalysts. The reaction is typically carried out at elevated temperatures, around 250-300°C . The reaction proceeds as follows:
C6H5OH+CH2=CHCH2OH→C6H4(CH2=CHCH2)OCHO
Industrial Production Methods
In an industrial setting, the production of 3-Allylphenyl formate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites and hydroquinone remains common, but the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Allylphenyl formate undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The formate group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Allylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Allylphenyl formate involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the formate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Allylphenyl formate (inferred properties) with structurally or functionally related esters from the evidence:
Key Findings from Comparisons :
Reactivity and Stability: The allyl group in 3-Allylphenyl formate may facilitate reactions like radical polymerization or electrophilic additions, distinguishing it from phenyl formate, which is primarily valued for its aromatic stability in catalysis . Allyl 3-phenylpropionate, with a propionate chain, exhibits different reactivity due to its longer ester linkage .
Analytical Characterization :
- Like Allyl 3-phenylpropionate, 3-Allylphenyl formate would require ¹H/¹³C NMR and FTIR to confirm ester linkage and allyl/phenyl substitution patterns. GC-MS could further verify purity .
Applications :
- While phenyl formate is used in palladium-catalyzed reactions , 3-Allylphenyl formate’s allyl group may make it suitable for synthesizing allyl ethers or acrylate derivatives. Its applications could overlap with geranyl formate in fragrance or polymer chemistry, but the phenyl group offers distinct electronic properties .
Synthetic Challenges: Synthesis likely follows standard esterification protocols (e.g., formic acid + 3-allylphenol with acid catalysis) . However, achieving high purity may require careful control of reaction conditions, as seen in analogous ester syntheses .
Critical Considerations :
- Data Limitations : Direct experimental data on 3-Allylphenyl formate is absent in the evidence, necessitating inferences from analogous compounds. Future studies should prioritize spectral characterization and reactivity profiling.
- Environmental and Safety Profiles : Formate esters often exhibit moderate toxicity and flammability. The allyl group may introduce additional hazards (e.g., sensitization), warranting handling precautions akin to allyl chloroformate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Allylphenyl formate, and how can purity be validated?
- Methodology :
- Synthesis : Use esterification of 3-allylphenol with formic acid under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validation : Confirm purity via ¹H/¹³C NMR (characteristic peaks: allyl protons at δ 5.0–5.3 ppm, formate carbonyl at ~160 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
Q. How can the stability of 3-Allylphenyl formate under varying storage conditions be systematically assessed?
- Experimental Design :
- Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.
- Analyze degradation kinetics using HPLC/GC at regular intervals. Track byproducts (e.g., formic acid, 3-allylphenol) .
- Key Metrics : Half-life calculations and Arrhenius modeling to predict shelf life .
Q. Which spectroscopic techniques are most reliable for characterizing 3-Allylphenyl formate?
- Approach :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve allyl and aromatic proton overlaps .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of formate group: m/z –60).
- Cross-Validation : Compare data with NIST Chemistry WebBook entries for analogous esters .
Advanced Research Questions
Q. How can contradictory kinetic data for 3-Allylphenyl formate hydrolysis be resolved?
- Analysis Framework :
- Variable Control : Standardize pH, temperature, and solvent polarity (e.g., aqueous vs. organic media).
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for solvent isotope effects) to distinguish nucleophilic vs. acid-catalyzed pathways .
- Statistical Validation : Apply multivariate regression to identify outliers or confounding variables (e.g., trace metal impurities) .
Q. What computational models predict the reactivity of 3-Allylphenyl formate in enzyme-catalyzed reactions?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with esterase active sites.
- QM/MM Simulations : Calculate activation energies for bond cleavage using Gaussian or ORCA .
- Validation : Compare predicted vs. experimental kcat/Km values from immobilized enzyme assays (e.g., formate dehydrogenase systems) .
Q. How can model-based experimental design optimize the scalable synthesis of 3-Allylphenyl formate derivatives?
- Protocol :
- Design of Experiments (DoE) : Vary catalyst loading, solvent ratios, and reaction time using a factorial design.
- Response Surface Modeling : Identify optimal conditions for yield and selectivity .
- Automation : Integrate flow reactors with real-time UV/Vis monitoring to track intermediate formation .
Guidelines for Reporting
- Experimental Reproducibility : Follow Beilstein Journal protocols for detailing reaction conditions, including catalyst batches and solvent purity .
- Data Contradictions : Discuss discrepancies in context of instrument calibration (e.g., NMR shimming, GC column aging) .
- Ethical Compliance : Declare conflicts of interest and raw data retention policies per qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
